4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: is a chemical compound with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 g/mol This compound features a benzamide core substituted with a bromine atom at the 4-position and a 1,1-dioxidotetrahydrothiophen-3-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of 1,1-dioxidotetrahydrothiophene: The tetrahydrothiophene ring is oxidized to form the 1,1-dioxide derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The 1,1-dioxidotetrahydrothiophene derivative is then reacted with the brominated benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom of the 1,1-dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the bromine atom or the amide group, leading to various reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Further oxidized derivatives of the 1,1-dioxidotetrahydrothiophene ring.
Reduction: Reduced derivatives of the bromine atom or amide group.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 1,1-dioxidotetrahydrothiophene ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-bromo-N-(tetrahydrothiophen-3-yl)benzamide: Lacks the 1,1-dioxide group, leading to different chemical and biological properties.
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Substitution of bromine with chlorine, affecting reactivity and interactions.
4-bromo-N-(1,1-dioxidotetrahydrothiophen-2-yl)benzamide: Variation in the position of the substituent on the thiophene ring.
Uniqueness: 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the bromine atom and the 1,1-dioxidotetrahydrothiophene ring, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it distinct from other similar compounds and valuable for various scientific applications.
Properties
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSAMIYCUCVAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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